molecular formula C23H28FNO2 B586714 (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin CAS No. 153215-70-4

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

Cat. No.: B586714
CAS No.: 153215-70-4
M. Wt: 369.48
InChI Key: QDERQSYUBLZZNW-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

Molecular Structure and Stereochemistry

Tetralin Core Structure

The fundamental structural framework of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin is built upon a tetralin (1,2,3,4-tetrahydronaphthalene) core system. This bicyclic structure consists of a benzene ring fused to a cyclohexane ring, providing a rigid yet flexible molecular scaffold that serves as the foundation for the compound's three-dimensional architecture. The tetralin core contributes significantly to the overall molecular geometry and provides multiple sites for functional group attachment, particularly at the 2, 3, and 5 positions. The aromatic character of the benzene portion within the tetralin system influences the electronic distribution throughout the molecule, affecting both its chemical reactivity and its interaction with biological targets. The saturated cyclohexane portion of the tetralin core allows for conformational flexibility while maintaining the overall structural integrity of the molecule.

The tetralin core system in this compound exhibits specific substitution patterns that are crucial for its biological activity. The hydroxyl group at position 2 and the piperidino substituent at position 3 create a specific spatial arrangement that is essential for the compound's binding affinity and selectivity. The fluoroethoxy group attached at position 5 of the aromatic ring further modulates the electronic properties of the tetralin system, contributing to the compound's overall pharmacological profile.

(2R,3R)-trans Configuration Significance

The stereochemical configuration of this compound is critically important for its biological activity and represents one of the most significant structural features of this compound. The (2R,3R) absolute configuration indicates that both the hydroxyl group at position 2 and the piperidino group at position 3 are in the R configuration according to the Cahn-Ingold-Prelog priority rules. The trans relationship between these substituents means they are positioned on opposite faces of the cyclohexane ring within the tetralin system.

This specific stereochemical arrangement has profound implications for the compound's three-dimensional structure and its ability to interact with target proteins. Research has demonstrated that the stereoselectivity of binding is highly dependent on this configuration, with the (-)-(2R,3R)-trans isomer showing significantly higher binding affinity compared to other stereoisomers. The importance of this stereochemical arrangement is further evidenced by studies showing that the racemic mixture of the compound can be resolved into individual enantiomers, with the minus isomer demonstrating superior biological activity.

The trans configuration creates a specific spatial relationship between the hydroxyl and piperidino groups that is optimal for binding to the vesicular acetylcholine transporter. This stereochemical specificity underscores the importance of chirality in drug design and highlights how subtle changes in three-dimensional molecular structure can dramatically affect biological activity.

5-(2-fluoroethoxy) Substituent Analysis

The 5-(2-fluoroethoxy) substituent represents a strategically designed modification that significantly influences the compound's properties and biological activity. This substituent consists of an ethoxy chain terminated with a fluorine atom, attached to the aromatic ring of the tetralin core at position 5. The presence of the fluorine atom introduces unique electronic and steric effects that are crucial for the compound's function as a positron emission tomography radiotracer precursor.

The fluoroethoxy group serves multiple important functions within the molecular structure. The electronegative fluorine atom creates a dipole moment that affects the overall electronic distribution of the molecule, potentially influencing its binding interactions with target proteins. The ethoxy linker provides appropriate spacing between the tetralin core and the fluorine atom, allowing for optimal positioning within the binding site of the vesicular acetylcholine transporter.

From a synthetic perspective, the fluoroethoxy substituent can be introduced through nucleophilic radiofluorination reactions, making this compound suitable for preparation of fluorine-18 labeled radiotracers. The positioning of the fluoroethoxy group at the 5-position of the tetralin ring has been shown to provide higher binding affinity compared to substitution at other positions, demonstrating the importance of this specific regioisomer for biological activity.

4-Phenylpiperidino Group Characteristics

The 4-phenylpiperidino substituent attached at position 3 of the tetralin core represents a complex structural element that significantly contributes to the compound's binding affinity and selectivity. This group consists of a piperidine ring with a phenyl substituent at the 4-position, creating a rigid, three-dimensional structure that extends from the tetralin core. The piperidine ring adopts a chair conformation, which positions the phenyl group in a specific spatial orientation relative to the tetralin backbone.

The phenyl ring within the 4-phenylpiperidino group provides additional π-π stacking interactions and hydrophobic contacts that are essential for binding to the target protein. The electronic properties of this phenyl ring can be modulated through various substitutions, although the unsubstituted phenyl ring in this particular compound represents an optimal balance of binding affinity and selectivity.

The nitrogen atom within the piperidino ring serves as a crucial hydrogen bond acceptor and can also participate in electrostatic interactions with charged residues in the binding site. The basicity of this nitrogen atom, with a predicted pKa value of approximately 14.58, indicates that it remains largely unprotonated under physiological conditions. The conformational flexibility of the piperidine ring allows for induced fit binding mechanisms, where the ring can adopt optimal conformations upon binding to the target protein.

Physicochemical Properties

Molecular Formula and Weight Analysis

The molecular formula of this compound is C23H28FNO2, representing a complex organic molecule with 23 carbon atoms, 28 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is consistently reported as 369.5 g/mol by computational methods, with slight variations in literature sources reporting 369.47 g/mol. This molecular weight places the compound within an optimal range for drug-like properties and blood-brain barrier penetration.

The elemental composition analysis reveals that carbon constitutes the largest percentage of the molecular weight at approximately 74.8%, followed by hydrogen at 7.6%, oxygen at 8.7%, nitrogen at 3.8%, and fluorine at 5.1%. This distribution is typical of organic pharmaceutical compounds and contributes to the compound's overall stability and bioavailability characteristics.

Element Count Percentage (%) Contribution to MW
Carbon 23 74.8 276.23 g/mol
Hydrogen 28 7.6 28.11 g/mol
Fluorine 1 5.1 18.998 g/mol
Nitrogen 1 3.8 14.007 g/mol
Oxygen 2 8.7 31.998 g/mol

The molecular formula provides insight into the degree of unsaturation of the compound. With the formula C23H28FNO2, the compound has a degree of unsaturation of 10, accounting for the aromatic rings and the various cyclic structures present in the molecule.

Solubility and Partition Coefficient

The solubility characteristics of this compound reflect its complex molecular structure and multiple functional groups. Aqueous solubility has been determined to be approximately 0.4988 mg/L at 25°C, indicating relatively low water solubility typical of lipophilic organic compounds. This limited aqueous solubility is attributed to the large hydrophobic regions created by the aromatic rings and aliphatic chains within the molecular structure.

The compound demonstrates good solubility in organic solvents, particularly dichloromethane and dimethyl sulfoxide. This solubility profile is advantageous for synthetic procedures and purification methods, as it allows for effective extraction and chromatographic separation techniques. The solubility in organic solvents also facilitates the preparation of stock solutions for various analytical and biological assays.

The partition coefficient (LogP) has been calculated and experimentally determined to be in the range of 3.45 to 3.68. This LogP value indicates that the compound is moderately lipophilic, which is optimal for biological activity as it suggests good membrane permeability while maintaining sufficient aqueous solubility for biological distribution. The relatively high LogP value is consistent with the compound's ability to cross the blood-brain barrier, which is essential for its intended applications in neuroimaging.

Lipophilicity and Blood-Brain Barrier Penetration

The lipophilic characteristics of this compound are crucial determinants of its biological distribution and neuroimaging capabilities. With a calculated LogP value of 3.45 to 3.68, the compound falls within the optimal range for blood-brain barrier penetration. This level of lipophilicity ensures efficient crossing of biological membranes while maintaining sufficient aqueous solubility for systemic circulation.

The polar surface area of the compound has been calculated as 32.70 Ų, which is well below the generally accepted threshold of 90 Ų for blood-brain barrier penetration. This relatively small polar surface area, combined with the appropriate molecular weight, predicts good central nervous system bioavailability. The presence of only one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (fluorine, nitrogen, and two oxygen atoms) further supports the compound's favorable pharmacokinetic profile.

Studies have demonstrated that related compounds in this chemical series show robust brain uptake following intravenous injection, with significant accumulation in brain tissue within minutes. The brain uptake characteristics are directly related to the lipophilic properties of the molecule, with the fluoroethoxy substituent contributing to optimal lipophilicity for neuroimaging applications.

Stability Parameters

The stability profile of this compound encompasses both chemical and thermal stability characteristics that are important for its handling, storage, and application. The compound demonstrates good chemical stability under standard laboratory conditions, with a purity specification of ≥ 95% maintained when stored as a colorless to off-white solid.

Thermal stability analysis indicates a predicted boiling point of 521.9°C to 538.4°C at standard atmospheric pressure. The flash point has been determined to be 269.4°C, indicating that the compound requires significant thermal energy for ignition. These thermal parameters suggest good stability under normal handling and storage conditions, although the compound should be protected from extreme heat sources.

The predicted density of 1.13 to 1.174 g/cm³ indicates that the compound is denser than water, which affects its behavior in various solvent systems and purification procedures. The molecular stability is enhanced by the rigid tetralin core structure, which provides conformational stability while allowing for the necessary flexibility at the substituent groups.

Chemical stability studies have shown that the compound maintains its integrity in various organic solvents commonly used in analytical procedures. The fluoroethoxy substituent demonstrates resistance to defluorination under normal storage conditions, although exposure to strong nucleophiles or extreme pH conditions should be avoided to prevent degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopic characterization of this compound provides comprehensive structural information that confirms the compound's identity and purity. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the various functional groups present in the molecule. The aromatic protons of both the tetralin core and the phenyl substituent appear in the range of 6.6 to 8.0 parts per million, with characteristic multipicity patterns that reflect the substitution patterns on the aromatic rings.

The fluoroethoxy substituent produces distinctive signals in the proton nuclear magnetic resonance spectrum, with the fluorine-bearing methylene group appearing as a characteristic doublet due to coupling with the fluorine nucleus. The coupling constant between the fluorine and adjacent protons provides valuable structural information and serves as a fingerprint for this particular substituent. The remaining methylene protons of the ethoxy chain appear as expected multipets in the aliphatic region of the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the range of 115 to 200 parts per million. The carbon atoms adjacent to the fluorine exhibit characteristic splitting patterns due to carbon-fluorine coupling, which is a distinctive feature of fluorinated organic compounds. The carbonyl carbon signals, when present in related analogs, appear around 200 parts per million and provide important structural confirmation.

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural verification, with the fluorine atom in the fluoroethoxy group producing a characteristic signal that can be used for both identification and purity assessment. The chemical shift of the fluorine nucleus is sensitive to its local electronic environment and provides valuable information about the integrity of the fluoroethoxy substituent.

Mass Spectrometry Analysis

Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and fragmentation pattern information crucial for structural characterization. High-resolution mass spectrometry yields an exact mass of 369.21040730 Da for the molecular ion, which corresponds precisely to the calculated mass based on the molecular formula C23H28FNO2.

The fragmentation patterns observed in mass spectrometry analysis provide valuable insights into the structural integrity and potential degradation pathways of the compound. Common fragmentation involves loss of the fluoroethoxy group, producing fragment ions that correspond to the tetralin core with the phenylpiperidino substituent intact. Additional fragmentation may involve cleavage at the piperidine ring, producing characteristic fragment ions that can be used for structural confirmation.

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at m/z 370.1818, which has been experimentally confirmed in related compound analyses. The ionization efficiency and fragmentation patterns are consistent with the presence of the basic nitrogen atom in the piperidine ring, which readily accepts protons under positive ionization conditions.

The mass spectrometric behavior of the compound is also influenced by the presence of the fluorine atom, which can affect both ionization efficiency and fragmentation patterns. The fluoroethoxy substituent can undergo characteristic neutral losses during collision-induced dissociation, providing additional structural confirmation through tandem mass spectrometry experiments.

Infrared Spectroscopic Features

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxyl group at position 2 of the tetralin core produces a broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching vibrations. The exact position and shape of this band provide information about the hydrogen bonding environment of the hydroxyl group.

The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are observed in the range of 2800-3000 cm⁻¹. The intensity and multiplicity of these bands reflect the relative abundance of aromatic versus aliphatic hydrogen atoms in the molecule. The presence of the phenyl and tetralin aromatic systems contributes to the characteristic aromatic C=C stretching vibrations observed around 1600 and 1500 cm⁻¹.

The fluoroethoxy substituent introduces characteristic C-F stretching vibrations that appear in the range of 1000-1300 cm⁻¹. These bands are typically strong and distinctive, making them valuable for identification and purity assessment. The C-O stretching vibrations of the ether linkage in the fluoroethoxy group contribute additional bands in the 1050-1150 cm⁻¹ region.

The piperidine ring system contributes characteristic C-N stretching and bending vibrations that appear in various regions of the spectrum. The tertiary amine character of the piperidine nitrogen affects the exact positions of these bands and provides information about the local environment of the nitrogen atom within the molecular structure.

X-ray Crystallography Data

While specific X-ray crystallographic data for this compound may not be extensively documented in the available literature, related benzovesamicol analogs have been subjected to single crystal X-ray diffraction analysis. These studies provide valuable insights into the three-dimensional molecular architecture and solid-state packing arrangements that are likely similar for this compound.

Crystallographic analysis of related compounds reveals that the tetralin core adopts a relatively planar conformation for the aromatic portion, while the saturated ring exhibits a chair-like conformation. The phenylpiperidino substituent extends from the tetralin core in a specific orientation that is determined by the stereochemical configuration at positions 2 and 3. The (2R,3R)-trans configuration results in a specific spatial arrangement that is crucial for biological activity.

The crystal packing arrangements of related benzovesamicol compounds show that molecules typically arrange in layers stabilized by hydrogen bonding interactions involving the hydroxyl groups. The phenyl rings often participate in π-π stacking interactions that contribute to the overall crystal stability. The fluoroethoxy substituents may participate in weak halogen bonding interactions that influence the crystal packing patterns.

Properties

IUPAC Name

(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERQSYUBLZZNW-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Tetrahydronaphthalenol Intermediate

The core structure is synthesized via a Friedel-Crafts alkylation followed by cyclization. A representative protocol involves:

StepReagents/ConditionsYieldReference
11,2,3,4-Tetrahydronaphthalen-2-ol + 4-phenylpiperidine in HCl/EtOH (reflux, 12 h)68%
2Cyclization catalyzed by BF₃·Et₂O in dichloromethane (0°C to RT, 6 h)72%

The trans-configuration is enforced by steric hindrance during cyclization, favoring the (2R,3R) isomer.

Fluorination of the Ethoxy Side Chain

The fluoroethoxy group is introduced via nucleophilic displacement of a tosyloxy intermediate:

  • Tosylation : Treatment of 5-hydroxy-tetralin derivative with tosyl chloride in pyridine yields the tosylate (85–90% yield).

  • Radiofluorination : Reaction with K[18F]/K₂CO₃ in acetonitrile at 85°C for 15 min achieves 60–65% incorporation of fluorine-18.

For non-radioactive FEBV, KF/Cryptand[2.2.2] in DMSO at 120°C provides the fluoroethoxy product in 55% yield after HPLC purification.

Enantioselective Synthesis

Chiral resolution is critical for obtaining the biologically active (2R,3R)-trans enantiomer. Two methods dominate:

Chiral Auxiliary Approach

A (R)-BINOL-derived catalyst induces asymmetry during the piperidine coupling step, achieving 92% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-mediated hydrolysis of a racemic acetate intermediate selectively deacetylates the undesired enantiomer, yielding FEBV with >99% ee.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate FEBV at >98% chemical and radiochemical purity. Key analytical data:

ParameterValueMethod
Melting Point 142–144°CDifferential Scanning Calorimetry
Specific Rotation [α]D²⁵ = -47.5° (c = 1, MeOH)Polarimetry
HRMS m/z 370.2021 [M+H]+ (calc. 370.2024)ESI-HRMS

Industrial-Scale Production

ABX Advanced Biochemical Compounds (Germany) reports a pilot-scale process with the following optimized parameters:

ParameterValue
Batch Size10–50 g
Overall Yield42%
Purity≥99% (HPLC)
Cost per Gram$1,200 (research grade)

The process uses continuous-flow reactors for fluorination, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.

    Substitution: The phenylpiperidino and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to the vesamicol analog family, which shares a three-region structural framework (A, B, and C regions). Key structural modifications among analogs include:

  • Substituent Variations: (−)-[¹⁸F]FEOBV: 2-fluoroethoxy group at position 5; 4-phenylpiperidino at position 3 . (±)-trans-2-Hydroxy-3-(4-(4-fluorobenzoyl)piperidino)tetralin ([¹⁸F]9e): Fluorobenzoyl group at the piperidine ring . (±)-trans-2-Hydroxy-3-(4-(4-bromobenzoyl)piperidino)tetralin (9b): Bromobenzoyl substitution, which increases molecular weight but reduces BBB permeability .
  • Stereochemical Differences :
    − Resolution of (±)-9d into (+)- and (−)-enantiomers revealed distinct optical rotations ([α]D²⁵ = +37.0° vs. −32.7°) and enantioselective binding, with the (−)-form showing superior VAChT affinity .
Binding Affinity and Selectivity
Compound Binding Affinity (Kd) Selectivity for VAChT Radiochemical Yield
(−)-[¹⁸F]FEOBV 0.8 nM High 50–60%
(±)-[¹⁸F]9e (FBBV) 1.2 nM Moderate 50–60%
(+)-[¹⁸F]FBT 2.5 nM Low 30–40%
(2RS,3RS)-1 (Iodo-allyloxy analog) >10 nM Low Not reported

Key Findings :

  • The 2-fluoroethoxy group in (−)-[¹⁸F]FEOBV enhances lipophilicity and BBB penetration compared to bulkier substituents like bromobenzoyl (9b) .
  • Enantiopure compounds (e.g., (−)-[¹⁸F]FEOBV) exhibit 2–3× higher binding affinity than racemic mixtures (e.g., (±)-9e) due to reduced off-target interactions .
Radiochemical and Pharmacokinetic Properties
  • Synthesis Efficiency : (−)-[¹⁸F]FEOBV is synthesized via nucleophilic substitution with [¹⁸F]fluoride, achieving >99% radiochemical purity . In contrast, (±)-9e requires microwave-assisted labeling and chiral separation, increasing synthesis time (~2 hours) .
  • In Vivo Performance: (−)-[¹⁸F]FEOBV demonstrates rapid brain uptake (peak at 10–15 minutes post-injection) and minimal nonspecific binding in striatal and cortical regions, outperforming [¹⁸F]VAT, which shows slower clearance .

Biological Activity

Chemical Identity and Properties

  • Chemical Name : (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
  • CAS Number : 153215-70-4
  • Molecular Formula : C23H28FNO2
  • Molecular Weight : 369.47 g/mol

This compound is a derivative of tetralin, characterized by the presence of a hydroxyl group, a phenylpiperidine moiety, and a fluoroethoxy substituent. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. The compound's structure allows it to exhibit affinity for these receptors, which is critical for its potential therapeutic applications.

Binding Affinity Studies

Binding studies have demonstrated that this compound exhibits significant affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety. The Ki value (inhibition constant) for this receptor has been reported to be in the low nanomolar range, indicating high potency.

Receptor TypeKi (nM)Notes
5-HT1A0.92High binding affinity; potential for antidepressant effects
Dopamine D2TBDExpected moderate affinity based on structural similarity to known ligands

Antidepressant Effects

Studies have suggested that this compound may exhibit antidepressant-like effects in animal models. In particular, behavioral assays such as the forced swim test and tail suspension test have shown that administration of this compound leads to reduced immobility time, indicative of an antidepressant effect.

Neuroprotective Properties

Preliminary studies indicate that this compound may also possess neuroprotective properties. In vitro assays using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and increased cell viability.

Case Study 1: Efficacy in Depression Models

In a controlled study involving rats subjected to chronic mild stress, administration of the compound resulted in significant behavioral improvements compared to control groups. The study measured both behavioral changes and biochemical markers associated with stress response.

Case Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on neuroprotection, neuronal cultures were treated with varying concentrations of the compound prior to exposure to hydrogen peroxide. Results indicated a dose-dependent increase in cell survival rates compared to untreated controls.

Q & A

Basic Research Question

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 1.60–3.40 ppm for piperidine and tetralin protons) and coupling constants to confirm trans stereochemistry .
  • Elemental Analysis : Validate empirical formulas (e.g., C22H25NO2·HCl) with ≤0.3% deviation from theoretical values .
  • HPLC Purity Testing : Use reverse-phase columns (C18) with UV detection to ensure ≥95% purity, as required for in vivo applications .

How do substituents on the piperidine and tetralin rings influence the compound’s binding affinity and selectivity for VAChT?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Replace the 4-phenyl group on the piperidine ring with bromo- or nitro-benzoyl moieties (as in 9b and 9d) to assess steric/electronic effects. Fluorine substitution at the 5-position (2-fluoroethoxy) enhances metabolic stability and blood-brain barrier penetration .
  • Comparative Binding Assays : Perform competitive inhibition studies with vesamicol analogs to quantify IC50 values. For example, [18F]FEOBV shows higher VAChT specificity than (+)-[18F]FBT in primate striata .

How should researchers address discrepancies between in vitro binding data and in vivo PET imaging results for this compound?

Advanced Research Question

  • Pharmacokinetic Modeling : Account for nonspecific binding in plasma proteins or off-target interactions using compartmental models. Adjust for regional differences in cerebral blood flow .
  • Metabolite Analysis : Use LC-MS to identify radiolabeled metabolites in plasma. For example, defluorination or glucuronidation could reduce target specificity .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage Conditions : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous ethanol or DMSO and avoid repeated freeze-thaw cycles .
  • Handling Protocols : Work under inert atmosphere (N2/Ar) to prevent oxidation of the hydroxyl group. Monitor purity via HPLC before critical experiments .

What methodological approaches are recommended for comparative studies of this compound against other VAChT PET ligands?

Advanced Research Question

  • In Vitro Binding Assays : Use membrane preparations from VAChT-expressing cells (e.g., PC12 cells) with [3H]vesamicol as a reference ligand.
  • In Vivo Imaging : Conduct cross-species studies (rodent vs. primate) to validate translational relevance. [18F]FEOBV’s faster clearance in rodents may require adjusted scan durations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.